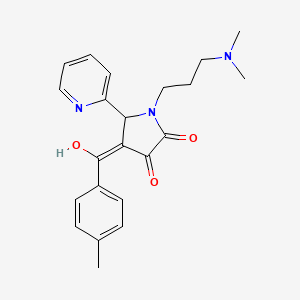
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, commonly referred to as compound 1, is a synthetic molecule with potential therapeutic applications. Its structure suggests a complex interaction with various biological targets, particularly in the context of kinase inhibition and anti-cancer properties. This article reviews the biological activity of compound 1 based on recent research findings, case studies, and relevant data.
- Molecular Formula : C22H25N3O3
- Molecular Weight : 379.46 g/mol
- InChI Key : GCNQCRDLGFVJDR-UHFFFAOYSA-N
Compound 1 exhibits its biological activity primarily through inhibition of specific kinases involved in cell signaling pathways. Kinases are critical in regulating various cellular functions, including proliferation and survival, making them significant targets for cancer therapy.
Inhibition of Kinase Activity
Research indicates that compound 1 acts as a selective inhibitor of certain receptor tyrosine kinases (RTKs). The binding affinity and inhibitory potency can be quantified using IC50 values, which reflect the concentration required to inhibit 50% of the target activity. For example:
- EGFR (Epidermal Growth Factor Receptor) : IC50 values in the low nanomolar range have been reported for similar compounds targeting this receptor, suggesting that compound 1 may exhibit comparable potency against EGFR .
Biological Activity Data
| Biological Target | IC50 Value | Mechanism |
|---|---|---|
| EGFR | Low nanomolar | Type I kinase inhibitor |
| mTOR | Low micromolar | Allosteric inhibition |
| VEGFR | Nanomolar | Competitive inhibition |
Case Studies and Research Findings
Several studies have explored the biological effects of compound 1 and its analogs:
- Anti-Cancer Efficacy :
- In Vivo Studies :
- Selectivity Profile :
特性
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-8-10-16(11-9-15)20(26)18-19(17-7-4-5-12-23-17)25(22(28)21(18)27)14-6-13-24(2)3/h4-5,7-12,19,26H,6,13-14H2,1-3H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYAWJXTLUPJL-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














